2,3-Difluoro-4'-pentyl-1,1'-biphenyl
Overview
Description
2,3-Difluoro-4’-pentyl-1,1’-biphenyl is an organic compound with the molecular formula C₁₇H₁₈F₂ and a molecular weight of 260.32 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions of the biphenyl structure, along with a pentyl group at the 4’ position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4’-pentyl-1,1’-biphenyl can be synthesized using the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere of nitrogen .
Industrial Production Methods
While specific industrial production methods for 2,3-Difluoro-4’-pentyl-1,1’-biphenyl are not widely documented, the Suzuki-Miyaura coupling reaction is a common method used in the large-scale synthesis of biphenyl derivatives. This method is favored due to its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4’-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The biphenyl structure can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce biphenyl quinones or diols, respectively .
Scientific Research Applications
2,3-Difluoro-4’-pentyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of electronic materials and as a component in liquid crystal displays (LCDs)
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pentyl group can also impact the compound’s hydrophobicity and membrane permeability, which are important factors in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Similar structure but with fluorine atoms at the 2 and 4 positions.
3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl: Contains a cyclohexyl group instead of a pentyl group.
2,2’-Difluoro-[1,1’-biphenyl]-4,4’-diol: Contains hydroxyl groups instead of a pentyl group
Uniqueness
2,3-Difluoro-4’-pentyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms and the presence of the pentyl group. These structural features contribute to its distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1,2-difluoro-3-(4-pentylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(18)17(15)19/h5,7-12H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANPSUSDKWILEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442182 | |
Record name | 2,3-Difluoro-4'-pentyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-17-8 | |
Record name | 2,3-Difluoro-4′-pentyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121219-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4'-pentyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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